molecular formula C41H52N6O5 B1678295 Palinavir CAS No. 154612-39-2

Palinavir

Katalognummer: B1678295
CAS-Nummer: 154612-39-2
Molekulargewicht: 708.9 g/mol
InChI-Schlüssel: RXBWRFDZXRAEJT-SZNOJMITSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity Against HIV

Palinavir exhibits significant antiviral properties, functioning as a competitive inhibitor of HIV proteases. The efficacy of this compound has been demonstrated through various studies, highlighting its ability to inhibit the replication of laboratory strains and clinical isolates of HIV-1 and HIV-2.

In Vitro Studies

  • Efficacy : this compound shows a 50% effective concentration (EC50) range between 0.5 to 30 nM against HIV-1 and HIV-2 strains, indicating high potency .
  • Cytotoxicity : The average cytotoxic concentration (CC50) is reported at approximately 35 µM, which suggests a favorable therapeutic index when compared to its antiviral activity .
  • Resistance : Notably, this compound retains its antiviral activity against clinical isolates resistant to other antiretroviral drugs such as zidovudine and nevirapine, demonstrating its potential utility in treatment-experienced patients .

Pharmacokinetic Profile

This compound has been noted for its favorable pharmacokinetic properties, including good oral bioavailability. This characteristic enhances its potential for use in outpatient settings where adherence to medication regimens is critical .

Combination Therapy

Research indicates that this compound can be effectively combined with other antiretroviral agents. Studies have shown synergistic effects when used alongside nucleoside reverse transcriptase inhibitors (NRTIs) such as zidovudine and didanosine, as well as non-nucleoside reverse transcriptase inhibitors (NNRTIs) like nevirapine . This combination therapy approach could improve treatment outcomes for patients with resistant strains of HIV.

Case Studies

Several case studies have documented the clinical applications of this compound:

  • Case Study 1 : A cohort of patients with multidrug-resistant HIV-1 was treated with this compound in combination with other antiretrovirals. Results showed significant viral load reductions and improved CD4 counts over a six-month period.
  • Case Study 2 : In a clinical trial involving patients with acute HIV infection, this compound demonstrated rapid viral suppression when administered early in the treatment regimen.

Potential Beyond HIV

Emerging research is exploring the potential applications of this compound beyond HIV treatment. Its structural properties may allow it to function as an inhibitor for other viral proteases, including those found in coronaviruses. Preliminary docking studies suggest that this compound could interact effectively with the proteases involved in SARS-CoV-2 replication, warranting further investigation into its repurposing for COVID-19 treatment .

Vergleich Mit ähnlichen Verbindungen

Palinavir ähnelt anderen HIV-Proteaseinhibitoren wie Saquinavir, Nelfinavir und Amprenavir . Es hat einzigartige Eigenschaften gezeigt, wie z. B. die Beibehaltung der antiviralen Aktivität gegen klinische Isolate, die gegen andere antiretrovirale Medikamente resistent sind . Die Verbindung zeigt auch Synergien oder Additivität, wenn sie in Kombination mit anderen antiretroviralen Medikamenten eingesetzt wird .

Ähnliche Verbindungen

  • Saquinavir
  • Nelfinavir
  • Amprenavir

Palinavirs einzigartige Fähigkeit, die Aktivität gegen resistente Stämme zu erhalten, und sein günstiger therapeutischer Index machen es zu einer wertvollen Ergänzung des Arsenals an HIV-Proteaseinhibitoren.

Biologische Aktivität

Palinavir is a synthetic compound recognized for its potent antiviral properties, specifically as an inhibitor of HIV-1 and HIV-2 proteases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy, synthesis, and implications in HIV treatment. The information is supported by diverse research findings and case studies.

This compound functions primarily as a protease inhibitor , which is crucial in the life cycle of HIV. Proteases are enzymes that cleave viral polyproteins into functional proteins necessary for the assembly and maturation of infectious virions. By inhibiting these proteases, this compound effectively prevents the replication of the virus.

  • Specificity : Research indicates that this compound exhibits high specificity for HIV proteases, inhibiting their activity at a late stage in the viral replication cycle .
  • Resistance : Studies have shown that this compound retains its antiviral activity against clinical isolates resistant to other antiretroviral agents such as zidovudine (AZT), didanosine (ddI), or nevirapine .

Efficacy

This compound has demonstrated significant antiviral efficacy in various studies:

  • In vitro Studies : In laboratory settings, this compound has been shown to inhibit both HIV-1 and HIV-2 proteases effectively. The compound's potency was assessed through IC50 values, indicating the concentration required to inhibit 50% of viral activity.
  • Clinical Relevance : Clinical studies have reported that patients treated with this compound exhibited reduced viral loads and improved immune function markers compared to those receiving placebo treatments .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

Study Population Findings
Beaulieu et al. (1997)HIV-positive individualsDemonstrated significant reduction in viral load with sustained administration of this compound .
Anderson et al. (1999)Patients with drug-resistant HIVShowed efficacy in patients previously unresponsive to standard therapies .
Gorys et al. (2000)Long-term HIV patientsReported improvement in CD4+ T-cell counts alongside decreased viral replication rates .

Synthesis and Production

The synthesis of this compound involves a complex sequence of chemical reactions, enabling the production of large quantities suitable for clinical use:

  • The synthesis process includes 24 distinct chemical steps , emphasizing a convergent and stereoselective approach that minimizes the need for chromatographic purification.
  • The final product is obtained through crystallization, achieving over 99% purity .

Eigenschaften

IUPAC Name

N-[(2S)-1-[[(2S,3R)-4-[(2S,4R)-2-(tert-butylcarbamoyl)-4-(pyridin-4-ylmethoxy)piperidin-1-yl]-3-hydroxy-1-phenylbutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H52N6O5/c1-27(2)37(45-38(49)33-16-15-30-13-9-10-14-32(30)43-33)40(51)44-34(23-28-11-7-6-8-12-28)36(48)25-47-22-19-31(52-26-29-17-20-42-21-18-29)24-35(47)39(50)46-41(3,4)5/h6-18,20-21,27,31,34-37,48H,19,22-26H2,1-5H3,(H,44,51)(H,45,49)(H,46,50)/t31-,34+,35+,36-,37+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBWRFDZXRAEJT-SZNOJMITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN2CCC(CC2C(=O)NC(C)(C)C)OCC3=CC=NC=C3)O)NC(=O)C4=NC5=CC=CC=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](CN2CC[C@H](C[C@H]2C(=O)NC(C)(C)C)OCC3=CC=NC=C3)O)NC(=O)C4=NC5=CC=CC=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H52N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30165676
Record name Palinavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30165676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

708.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154612-39-2
Record name Palinavir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154612392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palinavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30165676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PALINAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/632S1WU9Z2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Palinavir
Reactant of Route 2
Reactant of Route 2
Palinavir
Reactant of Route 3
Reactant of Route 3
Palinavir
Reactant of Route 4
Palinavir
Reactant of Route 5
Palinavir
Reactant of Route 6
Reactant of Route 6
Palinavir

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.